Usp28-IN-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Usp28-IN-4 est un inhibiteur puissant de la protéase spécifique de l’ubiquitine 28 (USP28), une enzyme de déubiquitination qui joue un rôle crucial dans la régulation de la stabilité des protéines en éliminant l’ubiquitine des protéines cibles. Ce composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à réguler à la baisse les niveaux cellulaires de c-Myc, une oncoprotéine bien connue .

Méthodes De Préparation

La synthèse d’Usp28-IN-4 implique plusieurs étapes, commençant par la préparation de la structure de base suivie de l’introduction de groupes fonctionnels spécifiques. La voie de synthèse comprend généralement :

Étape 1 : Formation de la structure de base par une série de réactions de condensation.

Étape 2 : Introduction de groupes fonctionnels par des réactions de substitution dans des conditions contrôlées.

Étape 3 : Purification et cristallisation pour obtenir le produit final avec une pureté élevée.

Les méthodes de production industrielle d’this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Usp28-IN-4 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le composé, affectant potentiellement son activité inhibitrice.

Réduction : Les réactions de réduction peuvent modifier la structure du composé, affectant son affinité de liaison à l’USP28.

Substitution : Les réactions de substitution sont utilisées dans le processus de synthèse pour introduire des groupes fonctionnels spécifiques.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent au composé final this compound.

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines :

Chimie : Utilisé comme composé outil pour étudier le rôle des enzymes de déubiquitination dans la régulation des protéines.

Biologie : Aide à comprendre les mécanismes moléculaires de l’ubiquitination et de la déubiquitination.

Médecine : Montre un potentiel en tant qu’agent thérapeutique dans le traitement du cancer en ciblant et en déstabilisant les oncoprotéines comme c-Myc

Industrie : Peut être utilisé dans le développement de nouveaux médicaments ciblant les enzymes de déubiquitination.

Applications De Recherche Scientifique

Usp28-IN-4 has several scientific research applications, particularly in the fields of:

Chemistry: Used as a tool compound to study the role of deubiquitinating enzymes in protein regulation.

Biology: Helps in understanding the molecular mechanisms of ubiquitination and deubiquitination.

Medicine: Shows potential as a therapeutic agent in cancer treatment by targeting and destabilizing oncoproteins like c-Myc

Industry: May be used in the development of new drugs targeting deubiquitinating enzymes.

Mécanisme D'action

Usp28-IN-4 exerce ses effets en inhibant l’activité de la protéase spécifique de l’ubiquitine 28. Cette inhibition conduit à l’accumulation de protéines ubiquitinées, qui sont ensuite ciblées pour la dégradation par le protéasome. La cible moléculaire primaire d’this compound est l’oncoprotéine c-Myc, qui est stabilisée par l’USP28. En inhibant l’USP28, this compound favorise la dégradation de c-Myc, réduisant ainsi ses effets oncogéniques .

Comparaison Avec Des Composés Similaires

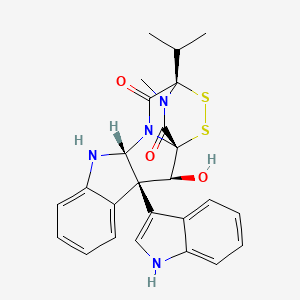

Usp28-IN-4 est unique par sa haute sélectivité pour l’USP28 par rapport à d’autres enzymes de déubiquitination telles que USP2, USP7, USP8, USP9x, UCHL3 et UCHL5 . Des composés similaires comprennent :

SB-218078 : Un autre inhibiteur ciblant les enzymes de déubiquitination.

Staurosporine : Un inhibiteur de kinase à large spectre avec une certaine activité contre les enzymes de déubiquitination.

Hypericine : Connue pour ses effets inhibiteurs sur diverses enzymes, notamment les enzymes de déubiquitination.

Ces composés partagent des similitudes dans leurs mécanismes d’action mais diffèrent par leur sélectivité et leur puissance.

Propriétés

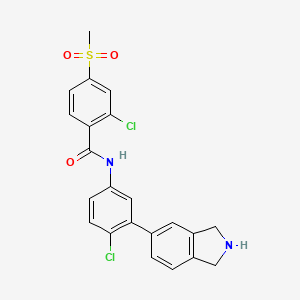

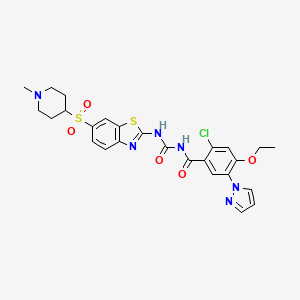

Formule moléculaire |

C22H18Cl2N2O3S |

|---|---|

Poids moléculaire |

461.4 g/mol |

Nom IUPAC |

2-chloro-N-[4-chloro-3-(2,3-dihydro-1H-isoindol-5-yl)phenyl]-4-methylsulfonylbenzamide |

InChI |

InChI=1S/C22H18Cl2N2O3S/c1-30(28,29)17-5-6-18(21(24)10-17)22(27)26-16-4-7-20(23)19(9-16)13-2-3-14-11-25-12-15(14)8-13/h2-10,25H,11-12H2,1H3,(H,26,27) |

Clé InChI |

FZNJOQKABIINMG-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC4=C(CNC4)C=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)